![molecular formula C20H23N3 B5711485 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5711485.png)
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as BI-1, is a small molecule that has been studied for its potential therapeutic effects in various diseases. BI-1 is a synthetic compound that was first discovered in 2003 by a group of researchers from the University of Texas Southwestern Medical Center. Since then, BI-1 has been the subject of numerous scientific studies that have explored its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its ability to regulate calcium homeostasis and reduce endoplasmic reticulum (ER) stress. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a transmembrane protein that is localized to the ER membrane. It functions as a calcium channel that regulates calcium flux into the ER. 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also interacts with other ER proteins to modulate ER stress and reduce apoptosis.
Biochemical and physiological effects:
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have various biochemical and physiological effects, including reducing oxidative stress, reducing ER stress, reducing apoptosis, improving mitochondrial function, and regulating calcium homeostasis. These effects have been observed in various cell types and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its ability to regulate calcium homeostasis and reduce ER stress, which are important cellular processes that are involved in various diseases. Another advantage is its small molecular weight, which allows for easy delivery and penetration into cells. One limitation of using 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its potential toxicity at high concentrations, which requires careful dose optimization.
Direcciones Futuras
There are several future directions for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile research, including exploring its potential therapeutic effects in other diseases, optimizing its synthesis method, improving its pharmacokinetic and pharmacodynamic properties, and developing more specific and potent 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile analogs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile's effects and to identify potential biomarkers for 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile efficacy.
Métodos De Síntesis
The synthesis of 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with benzylamine to form 3-(benzylamino)-1-(4-fluorophenyl)propan-1-one. This intermediate is then reacted with isopropylamine to form 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
Aplicaciones Científicas De Investigación
3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress. In cardiovascular diseases, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function. In cancer, 3-(benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.
Propiedades
IUPAC Name |
3-(benzylamino)-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14(2)19-17-11-7-6-10-16(17)18(12-21)20(23-19)22-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPDUUQEVQLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-isopropyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.